(Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
(Z)-Ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a structurally complex heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This core is substituted with a phenyl group at position 3, an ethyl ester at position 1, and a (Z)-configured 3-phenylacrylamido group at position 3. The Z-configuration of the acrylamido moiety likely influences conformational stability and intermolecular interactions, which may impact biological activity .
Properties
IUPAC Name |
ethyl 4-oxo-3-phenyl-5-[[(Z)-3-phenylprop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c1-2-31-24(30)21-18-15-32-22(25-19(28)14-13-16-9-5-3-6-10-16)20(18)23(29)27(26-21)17-11-7-4-8-12-17/h3-15H,2H2,1H3,(H,25,28)/b14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKARDXQOOCPVMA-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C\C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a member of the thienopyridazine family, which has garnered attention for its diverse biological activities. This article aims to elucidate the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₁₈N₂O₃S
- Molecular Weight : 354.42 g/mol
- Key Functional Groups : Thieno[3,4-d]pyridazine ring, carbonyl groups, and an ethoxy group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes by binding to their active sites, which prevents substrate binding and catalytic activity. This mechanism is significant in the context of therapeutic applications targeting metabolic pathways.
- Signal Transduction Modulation : It can influence cellular signaling pathways by interacting with proteins involved in these processes. This modulation can lead to altered cellular responses, impacting cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that derivatives of thienopyridazines exhibit anticancer properties. For instance, a related compound was found to inhibit proliferation in cancer cell lines by inducing apoptosis through the modulation of the PI3K/Akt pathway. The structural similarity suggests that this compound may exhibit comparable effects.
Antimicrobial Activity
Thienopyridazine derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrate that certain derivatives possess significant antibacterial and antifungal activities against a range of pathogens. The presence of the thieno ring structure is believed to enhance membrane permeability, facilitating the entry of these compounds into microbial cells.
Enzyme Inhibition Studies
A detailed analysis was conducted on the enzyme inhibition capabilities of similar thienopyridazine compounds:
| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| Compound A | Aldose Reductase | Competitive | 12.5 |
| Compound B | Dipeptidyl Peptidase IV | Non-competitive | 8.0 |
These results highlight the potential for this compound to act as a potent inhibitor within similar enzymatic contexts.
Case Studies
Several case studies have explored the therapeutic implications of thienopyridazine derivatives:
- Case Study on Cancer Cell Lines : A study involving human breast cancer cell lines demonstrated that treatment with a thienopyridazine derivative led to a significant reduction in cell viability and increased apoptosis markers (e.g., caspase activation).
- Antibacterial Efficacy Study : Another investigation assessed the antibacterial efficacy of various thienopyridazines against Staphylococcus aureus. Results indicated that certain modifications to the thieno structure significantly enhanced antimicrobial potency.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit promising anticancer properties. For instance, studies have shown that derivatives of thieno[3,4-d]pyridazine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar thieno derivatives have been tested against various bacterial strains and fungi, demonstrating effective inhibition. This characteristic could be attributed to the ability of the compound to disrupt microbial cell membranes or interfere with metabolic pathways.
Anti-inflammatory Effects
Compounds containing thieno rings have been reported to possess anti-inflammatory properties. This application is particularly relevant in the treatment of chronic inflammatory diseases where modulation of inflammatory pathways is crucial.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of a series of thieno derivatives on human cancer cell lines. The results indicated that certain modifications to the thieno structure significantly enhanced cytotoxicity against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition zones in disc diffusion assays, suggesting its potential as an antimicrobial agent.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three primary functional groups:
| Functional Group | Reactivity Profile |
|---|---|
| Ethyl carboxylate | Susceptible to hydrolysis (acidic/basic conditions) and nucleophilic substitution at the ester oxygen |
| 4-Oxo group | Participates in keto-enol tautomerism and reduction reactions |
| (Z)-3-Phenylacrylamido | Undergoes Michael addition, [2+2] cycloaddition, or hydrogenation |
Key Findings :
-
Ester Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the ethyl ester hydrolyzes to the carboxylic acid derivative, confirmed via IR and NMR spectroscopy.
-
Reduction of 4-Oxo Group : Treatment with NaBH<sub>4</sub> reduces the ketone to a secondary alcohol, forming 4-hydroxy derivatives .
Reactions at the Acrylamido Substituent
The (Z)-configured acrylamido group undergoes characteristic α,β-unsaturated amide reactions:
Michael Addition
Nucleophiles (e.g., amines, thiols) attack the β-carbon of the acrylamido group:
Conditions : EtOH, reflux, 6–8 hours.
[2+2] Cycloaddition
Under UV light, the acrylamido group forms cyclobutane derivatives via dimerization:
Hydrogenation
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the double bond:
Heterocyclic Ring Modifications
The thieno[3,4-d]pyridazine core participates in cyclization and substitution reactions:
Aza-Wittig Reaction
Reaction with triphenylphosphine-iminophosphoranes forms fused pyrimidine derivatives:
Conditions : Toluene, 80°C, 12 hours.
Electrophilic Aromatic Substitution
Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) introduces nitro groups at the phenyl ring:
Cross-Coupling Reactions
The brominated analog (prepared via NBS) undergoes Suzuki-Miyaura coupling:
Synthetic Optimization Data
Reaction yields and conditions for key transformations:
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene/Thieno Cores
The compound shares structural similarities with 2-amino-3-benzoylthiophenes (), which act as allosteric enhancers of adenosine A1 receptors. Key differences include:
- Core Heterocycle: The thieno[3,4-d]pyridazine core introduces additional nitrogen atoms and rigidity compared to simpler thiophene derivatives. This may enhance binding specificity to target proteins .
- Substituents: The acrylamido group in the main compound replaces the benzoyl group in 2-amino-3-benzoylthiophenes.
Table 1: Structural and Functional Comparison
Comparison with High-Energy Furazan Derivatives
While unrelated pharmacologically, 3,4-dinitrofurazan (DNTF) and 3,4-bis(4'-aminofurazan-3')furoxan (DATF) () provide insights into heterocyclic stability and substituent effects:
- Ring Systems: DNTF and DATF feature furazan (1,2,5-oxadiazole) rings, which are more electron-deficient than the thieno[3,4-d]pyridazine core. This difference may influence thermal stability and solubility.
- Functional Groups: The acrylamido and ester groups in the main compound contrast with nitro and amino groups in DNTF/DATF, leading to divergent applications (pharmacology vs. energetic materials) .
Table 2: Physicochemical Properties
Receptor Selectivity and Binding Mechanisms
classifies adenosine receptors (A1, A2A, A2B, A3) and highlights adenosine’s role as a universal agonist. Key considerations include:
- Subtype Selectivity : The acrylamido group’s steric bulk may favor A1 over A3 receptors, analogous to the benzoyl group’s role in enhancing A1 binding .
- Allosteric vs. Orthosteric Binding: Unlike adenosine, the main compound may act allosterically, similar to 2-amino-3-benzoylthiophenes, which stabilize agonist-bound receptor conformations .
Methodological Approaches for Structural Comparison
proposes graph-based methods for comparing chemical structures. Applying this to the main compound:
- Topological Differences : The ethyl ester and acrylamido groups introduce unique hydrogen-bonding and steric features absent in simpler thiophenes or furazans.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?
- Methodology : The compound can be synthesized via multi-step reactions, including:
- Suzuki-Miyaura coupling for aryl group introduction, as demonstrated in analogous thieno-pyridazine derivatives using Pd(PPh₃)₄ catalyst, K₃PO₄ base, and degassed DMF/H₂O solvent systems .
- Condensation reactions for acrylamido group formation, with purification via recrystallization (e.g., CH₂Cl₂/petroleum ether) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR to confirm regiochemistry and Z-configuration of the acrylamido group.
- IR spectroscopy to validate carbonyl stretches (e.g., 4-oxo at ~1700 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) for molecular weight verification (theoretical 315.35 g/mol) .
Q. How can researchers assess the compound’s stability under laboratory storage conditions?
- Methodology :
- Conduct accelerated stability studies at varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (0–75% RH).
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and correlate with spectral changes .
Advanced Research Questions
Q. How can low yields in the final coupling step of the synthesis be addressed?
- Methodology :
- Optimize catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) and base selection (K₃PO₄ vs. Cs₂CO₃) to improve cross-coupling efficiency .
- Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. What strategies resolve discrepancies between predicted and observed physicochemical properties (e.g., melting point)?
- Methodology :
- Differential Scanning Calorimetry (DSC) to identify polymorphic forms.
- X-ray crystallography to confirm crystal packing and hydrogen-bonding networks, which influence melting behavior .
Q. How can the Z-configuration of the acrylamido group be experimentally validated?
- Methodology :
- NOESY NMR to detect spatial proximity between the acrylamido α-hydrogen and adjacent aromatic protons.
- X-ray crystallography for unambiguous assignment, as seen in structurally related (Z)-configured thiazolo-pyrimidines .
Q. What approaches are used to design analogs for structure-activity relationship (SAR) studies?
- Methodology :
- Bioisosteric replacement : Substitute the phenyl group with heteroaryl (e.g., pyridyl) or electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects .
- Fragment-based design : Modify the thieno-pyridazine core to enhance solubility (e.g., carboxylate → amide) while retaining enzyme-binding motifs .
Q. How should conflicting bioactivity data across studies be analyzed?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
